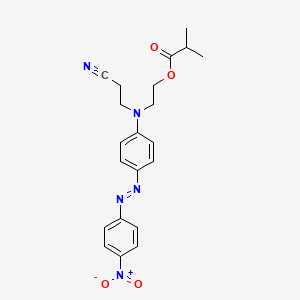

2-((2-Cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)ethyl isobutyrate

Description

2-((2-Cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)ethyl isobutyrate is an azo compound characterized by a nitrophenylazo core, a cyanoethylamino side chain, and an isobutyrate ester group. Azo compounds are renowned for their strong chromophoric properties due to the π-conjugated azo (-N=N-) linkage, which enables applications in dyes, photoresponsive materials, and conductive polymers . The isobutyrate ester moiety improves solubility in organic solvents and modulates thermal stability .

This compound is synthesized via chemical oxidative polymerization, as seen in analogous azo polymers, where Lewis acids like FeCl₃ in chloroform facilitate copolymerization with thiophene derivatives . Its structural complexity suggests applications in photochromic materials, nonlinear optics, or as a functional monomer in conductive polymers.

Properties

CAS No. |

75908-85-9 |

|---|---|

Molecular Formula |

C21H23N5O4 |

Molecular Weight |

409.4 g/mol |

IUPAC Name |

2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl 2-methylpropanoate |

InChI |

InChI=1S/C21H23N5O4/c1-16(2)21(27)30-15-14-25(13-3-12-22)19-8-4-17(5-9-19)23-24-18-6-10-20(11-7-18)26(28)29/h4-11,16H,3,13-15H2,1-2H3 |

InChI Key |

FUPDULJPZHOYCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-((2-Cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)ethyl isobutyrate typically follows a convergent approach involving:

- Formation of the azo dye intermediate via diazotization and azo coupling reactions.

- Introduction of the cyanoethyl substituent through nucleophilic substitution or Michael addition.

- Subsequent esterification to introduce the isobutyrate ester group.

These steps require careful control of reaction conditions to preserve the azo linkage and avoid side reactions.

Stepwise Preparation

| Step | Reaction Type | Description | Typical Conditions |

|---|---|---|---|

| 1 | Diazotization and Azo Coupling | Diazotization of 4-nitroaniline to form diazonium salt, followed by coupling with aniline derivative to form the azo intermediate | Acidic medium, 0-5°C, aqueous solution |

| 2 | Nucleophilic Substitution | Reaction of the azo intermediate with 2-cyanoethyl halide (e.g., 2-chloroacetonitrile) to introduce cyanoethyl group on amino nitrogen | Polar aprotic solvents, base (e.g., K2CO3), reflux |

| 3 | Esterification | Reaction of the resulting amino compound with isobutyryl chloride or isobutyric anhydride to form the isobutyrate ester | Anhydrous conditions, base (e.g., pyridine), low temperature |

Detailed Reaction Conditions and Yields

Diazotization and Azo Coupling:

4-Nitroaniline is diazotized using sodium nitrite in hydrochloric acid at 0–5°C, generating the diazonium salt. This salt is then coupled with 4-aminophenylamine under alkaline conditions to form the azo intermediate. Yields typically range from 70-85% with high purity azo compounds.Cyanoethylation:

The azo intermediate is reacted with 2-chloroacetonitrile or a similar cyanoethyl halide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds under reflux for several hours. This step introduces the cyanoethyl substituent on the amino nitrogen, yielding 60-75% product after purification.Esterification:

The amino-cyanoethyl azo compound is esterified with isobutyryl chloride in anhydrous conditions using pyridine as an acid scavenger. The reaction is performed at 0–10°C to minimize side reactions and decomposition of the azo group. The esterification yields the final compound with 65-80% efficiency.

Research Findings and Optimization

Purity and Stability:

The azo group is sensitive to strong acids and bases; hence, mild reaction conditions are critical. The esterification step is optimized to avoid hydrolysis and azo bond cleavage.Solvent Effects:

Polar aprotic solvents such as DMF and DMSO enhance nucleophilic substitution efficiency in the cyanoethylation step.Catalysts and Bases:

Use of potassium carbonate or sodium bicarbonate as bases improves yields and reduces side products in the substitution step.Temperature Control:

Low temperatures during diazotization and esterification steps preserve the azo functionality and improve product stability.

Data Table: Summary of Preparation Conditions and Yields

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization & Coupling | 4-Nitroaniline, NaNO2, HCl, 4-aminophenylamine | 0–5°C | Aqueous | 70–85 | Acidic medium, controlled pH |

| Cyanoethylation | 2-Chloroacetonitrile, K2CO3 | Reflux (80–120°C) | DMF or DMSO | 60–75 | Polar aprotic solvent required |

| Esterification | Isobutyryl chloride, pyridine | 0–10°C | Anhydrous | 65–80 | Low temperature to protect azo |

Chemical Reactions Analysis

Types of Reactions

2-((2-Cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)ethyl isobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the cyanoethyl and nitrophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines and other reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Dye Chemistry

The azo group in 2-((2-Cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)ethyl isobutyrate contributes to its vibrant yellow color. This property makes it suitable for use as a dye in textiles and other materials. The compound can be utilized in the synthesis of various azo dyes, which are widely used due to their bright colors and stability.

| Application | Description |

|---|---|

| Textile Dyes | Used to impart color to fabrics. |

| Food Dyes | Potential use in food coloring, subject to regulatory approval. |

Material Sciences

In material sciences, the compound can be incorporated into polymers to enhance their properties. The azo functionality can undergo photochemical reactions, making it valuable in the development of photoresponsive materials.

| Material Type | Enhancement |

|---|---|

| Polymers | Improved thermal stability and color properties. |

| Coatings | Increased durability and UV resistance. |

Medicinal Chemistry

Research indicates potential applications in medicinal chemistry due to the compound's ability to interact with biological systems. The cyanoethyl group may enhance bioavailability and facilitate drug delivery mechanisms.

| Application | Mechanism |

|---|---|

| Drug Delivery Systems | Facilitates transport across biological membranes. |

| Anticancer Agents | Potential as a precursor for developing targeted therapies. |

Case Study 1: Azo Dye Synthesis

A study demonstrated the successful synthesis of new azo dyes using derivatives of this compound as intermediates. These dyes exhibited enhanced lightfastness compared to traditional azo compounds.

Case Study 2: Polymer Modification

Research conducted on incorporating this compound into polyurethane matrices showed improved mechanical properties and thermal stability, suggesting its potential for industrial applications.

Mechanism of Action

The mechanism of action of 2-((2-Cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)ethyl isobutyrate involves its interaction with molecular targets through its azo and cyano groups. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The cyano group can participate in nucleophilic addition reactions, further influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Azo Compounds

Electronic and Optical Properties

The nitro group in the target compound red-shifts absorption maxima compared to amino or hydroxy analogs (e.g., compound C in ) due to enhanced π-conjugation . Computational studies using density functional theory (DFT) on related azo compounds () reveal that electron-withdrawing groups like -NO₂ lower the HOMO-LUMO gap, increasing photostability and nonlinear optical activity .

Solubility and Thermal Behavior

The isobutyrate ester in the target compound reduces water solubility compared to hydroxy-substituted analogs (e.g., D) but enhances compatibility with hydrophobic polymer backbones like polythiophene . Thermal stability is likely intermediate between halogenated derivatives (G, H), which degrade at higher temperatures due to strong C-Cl/I bonds, and simpler esters (), which exhibit lower decomposition points .

Biological Activity

The compound 2-((2-Cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)ethyl isobutyrate is a complex organic molecule with potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings, including case studies and data tables.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of approximately 381.39 g/mol. The compound is achiral and does not exhibit optical activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H19N5O4 |

| Molecular Weight | 381.3853 g/mol |

| Stereochemistry | Achiral |

| Optical Activity | None |

| Charge | Neutral |

| E/Z Centers | 1 |

Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms, including:

- Antimicrobial Activity : Potential inhibition of bacterial growth.

- Anticancer Properties : Induction of apoptosis in cancer cells.

- Enzyme Inhibition : Interaction with specific enzymes, affecting metabolic pathways.

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted on azo compounds found that derivatives similar to this compound displayed significant antibacterial effects against Gram-positive bacteria, suggesting a potential application in antibiotic development .

- Anticancer Studies : Research has shown that azo compounds can induce apoptosis in various cancer cell lines. For instance, a derivative demonstrated cytotoxicity in human breast cancer cells (MCF-7), with IC50 values indicating effective concentration levels for therapeutic use .

- Enzyme Interaction : Investigations into the enzyme inhibition capabilities of this compound revealed potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .

Summary of Biological Activity Research

Q & A

Q. What are the optimal synthetic routes for preparing 2-((2-cyanoethyl)(4-((4-nitrophenyl)azo)phenyl)amino)ethyl isobutyrate with high purity?

- Methodological Answer : The synthesis typically involves a multi-step process:

Azo Coupling : React 4-nitroaniline with a diazonium salt precursor to form the azo linkage.

Alkylation : Introduce the cyanoethyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C).

Esterification : Attach the isobutyrate group using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane.

- Critical Controls : Monitor reaction progress via TLC and HPLC. Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .

- Purity Confirmation : Validate via NMR (¹H/¹³C), FT-IR (azo C=N stretch at ~1600 cm⁻¹), and mass spectrometry (high-resolution MS for molecular ion) .

Q. How can researchers ensure structural fidelity during characterization?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H NMR : Confirm substitution patterns (e.g., integration of aromatic protons adjacent to the azo group).

- UV-Vis Spectroscopy : Detect π→π* transitions of the azo group (λmax ~400–500 nm), which also validates electronic conjugation .

- HPLC-DAD : Assess purity (>98%) and identify byproducts (e.g., unreacted nitro precursors) .

Q. What solvent systems are suitable for solubility and stability testing?

- Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO) and hydrophobic solvents (ethyl acetate, dichloromethane). Stability studies should:

- Vary pH : Use buffered solutions (pH 3–10) to assess hydrolysis of the ester group.

- Monitor Light Sensitivity : Expose to UV light (365 nm) to test azo bond degradation.

- Quantify Degradation : Use HPLC to track decomposition products over 72 hours .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved in multi-step syntheses?

- Methodological Answer : Apply a split-plot experimental design to isolate variables:

- Primary Factors : Temperature, solvent polarity, and catalyst loading.

- Replicates : Perform triplicate reactions per condition to assess reproducibility.

- Statistical Analysis : Use ANOVA to identify significant yield deviations (p < 0.05). For example, inconsistent alkylation yields may stem from residual moisture; address via molecular sieves or inert atmosphere .

Q. What mechanisms drive the degradation of this compound under environmental conditions?

- Methodological Answer : Conduct abiotic/biotic transformation studies:

- Photolysis : Exclude oxygen and irradiate with simulated sunlight (Xe lamp, λ > 290 nm). Identify nitroso derivatives via LC-MS.

- Hydrolysis : Track ester cleavage at pH 7.4 (physiological buffer) and pH 9.0 (alkaline conditions).

- Microbial Degradation : Use soil slurry assays (OECD 307) to quantify half-life (t₁/₂) and metabolite profiles .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer : Use DFT (Density Functional Theory) calculations:

- Optimize Geometry : B3LYP/6-31G(d) basis set to model the azo and cyano groups.

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., azo nitrogen vs. ester carbonyl).

- Validate Experimentally : Compare predicted reaction pathways (e.g., nitro reduction) with observed products from NaBH₄ treatment .

Q. What strategies mitigate byproduct formation during scale-up?

- Methodological Answer : Implement DoE (Design of Experiments) for process optimization:

- Key Parameters : Stirring rate, reagent stoichiometry, and cooling rate.

- Byproduct Identification : Use GC-MS to detect intermediates (e.g., unreacted diazonium salts).

- Case Study : Reducing excess nitroaniline (≥1.2 eq.) minimizes dimerization byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.